Kisspeptin-13 (human)
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Overview
Description
Kisspeptin-13 is a peptide derived from the KISS1 gene, which plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This peptide is involved in the secretion of gonadotropin-releasing hormone, which in turn regulates the release of luteinizing hormone and follicle-stimulating hormone. Kisspeptin-13 is essential for the onset of puberty and the regulation of reproductive functions in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kisspeptin-13 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Subsequent amino acids are coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Kisspeptin-13 involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and activity. The use of automated peptide synthesizers and advanced purification techniques such as preparative HPLC allows for the efficient production of high-quality Kisspeptin-13 .
Chemical Reactions Analysis
Types of Reactions: Kisspeptin-13 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: DIC, HOBt, and TFA are commonly used in SPPS.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds in the peptide.
Major Products: The primary product of these reactions is the Kisspeptin-13 peptide itself. Oxidation and reduction reactions can lead to modified forms of the peptide with altered biological activity .
Scientific Research Applications
Kisspeptin-13 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive functions and its interactions with other neuropeptides.
Medicine: Explored as a potential therapeutic agent for treating reproductive disorders, such as hypogonadotropic hypogonadism and polycystic ovary syndrome.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
Mechanism of Action
Kisspeptin-13 exerts its effects by binding to the kisspeptin receptor (KISS1R), a G-protein coupled receptor. This binding activates the signaling pathway, leading to the release of gonadotropin-releasing hormone from the hypothalamus. The released gonadotropin-releasing hormone then stimulates the anterior pituitary to secrete luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function. The kisspeptin signaling pathway also involves interactions with other neuropeptides, such as neurokinin B and dynorphin .
Comparison with Similar Compounds
Kisspeptin-54: A longer peptide with similar functions but higher potency.
Kisspeptin-14: A shorter peptide with similar functions but lower potency.
Kisspeptin-10: The shortest peptide in the family, also involved in reproductive regulation
Kisspeptin-13 stands out due to its specific sequence and its significant role in the regulation of the hypothalamic-pituitary-gonadal axis, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H107N21O18/c1-41(2)29-49(79)77(117)99-28-14-22-61(99)76(116)97-59(37-64(82)104)73(113)93-55(33-45-23-25-47(101)26-24-45)70(110)95-57(35-62(80)102)72(112)94-56(34-46-38-87-50-20-12-11-19-48(46)50)71(111)96-58(36-63(81)103)74(114)98-60(40-100)75(115)92-54(32-44-17-9-6-10-18-44)67(107)88-39-65(105)89-53(30-42(3)4)69(109)90-51(21-13-27-86-78(84)85)68(108)91-52(66(83)106)31-43-15-7-5-8-16-43/h5-12,15-20,23-26,38,41-42,49,51-61,87,100-101H,13-14,21-22,27-37,39-40,79H2,1-4H3,(H2,80,102)(H2,81,103)(H2,82,104)(H2,83,106)(H,88,107)(H,89,105)(H,90,109)(H,91,108)(H,92,115)(H,93,113)(H,94,112)(H,95,110)(H,96,111)(H,97,116)(H,98,114)(H4,84,85,86)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIJNKESDREHJ-WOUDKVOTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H107N21O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1626.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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